Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate
Description
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate is a substituted thiophene derivative characterized by three key functional groups:
- tert-Butoxycarbonyl (Boc) amino group at position 5, providing steric protection for the amine and enhancing solubility in organic solvents.
- Nitro group at position 4, a strong electron-withdrawing substituent that influences reactivity and electronic properties.
- Methyl ester at position 2, a common carboxylate protecting group for synthetic intermediates.
This compound is likely utilized in pharmaceutical or materials chemistry as a precursor for functionalized heterocycles. Its structure combines stability (via Boc protection) with reactivity (via nitro and ester groups), making it suitable for stepwise synthetic modifications .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(15)12-8-6(13(16)17)5-7(20-8)9(14)18-4/h5H,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDUVANGKSMLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate typically involves multiple steps. One common method starts with the nitration of thiophene to introduce the nitro group. This is followed by the introduction of the Boc-protected amino group through a substitution reaction. Finally, the methyl ester group is introduced via esterification.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Reduction: Reduction of the nitro group yields Methyl 5-((tert-butoxycarbonyl)amino)-4-aminothiophene-2-carboxylate.
Deprotection: Deprotection of the Boc group yields Methyl 5-amino-4-nitrothiophene-2-carboxylate.
Scientific Research Applications
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate is an organic compound belonging to the thiophene derivatives class, with the molecular formula and a molecular weight of 302.3 g/mol . It features a methyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a nitro group attached to the thiophene ring. The compound, also known by its CAS number 1351238-59-9, is used in scientific research for its potential biological activities, particularly in medicinal chemistry .
Scientific Research Applications
This compound is used in various scientific fields:
- Chemistry It serves as an intermediate in synthesizing more complex thiophene derivatives.
- Biology The compound is used to study thiophene-based biological activities.
- Medicine It acts as a precursor in developing pharmaceutical compounds with potential therapeutic effects.
- Industry This compound is used to produce materials with specific electronic properties, such as organic semiconductors.
This compound has potential biological activities, especially in medicinal chemistry. Recent studies indicate it has antimicrobial activity and has demonstrated effectiveness against bacterial strains in in vitro tests, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Additionally, the compound has been evaluated for anti-inflammatory properties, and one study showed that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting it could be beneficial in treating inflammatory diseases.
Reactions
This compound can undergo various chemical reactions:
- Oxidation The nitro group can be reduced to an amino group under appropriate conditions. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction The nitro group can be reduced to an amino group using reducing agents like sodium borohydride. Reduction of the nitro group yields Methyl 5-((tert-butoxycarbonyl)amino)-4-aminothiophene-2-carboxylate.
- Substitution The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine. Deprotection of the Boc group typically uses trifluoroacetic acid or hydrochloric acid and yields Methyl 5-amino-4-nitrothiophene-2-carboxylate.
Storage
Mechanism of Action
The mechanism of action of Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. The thiophene ring provides a stable framework for these interactions.
Comparison with Similar Compounds
Electronic Effects
- The nitro group in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution or reduction reactions. In contrast, bromo () and chloro () substituents enable cross-coupling reactions (e.g., Suzuki) but lack nitro’s electron-withdrawing intensity .
- Boc protection in the target compound and ’s thiazole derivative improves stability during synthetic steps, whereas unprotected amines (e.g., ) require careful handling under inert conditions .
Ring System Diversity
- Thiophene vs. Thiazole : Thiophenes (e.g., ) exhibit lower aromaticity than thiazoles (), affecting conjugation and electronic properties. Thiazoles are more prevalent in drug design due to their bioisosteric resemblance to pyridine .
- Benzothiophene () offers extended π-conjugation, enhancing UV absorption and fluorescence properties compared to simple thiophenes .
Research Findings and Trends
- Synthetic Flexibility : The nitro group in the target compound enables regioselective reductions to amines, while the Boc group can be cleaved under acidic conditions (e.g., TFA) for further derivatization .
- Thermal Stability : Boc-protected compounds (e.g., target compound, ) exhibit higher thermal stability than unprotected analogs, as shown by TGA data in related studies .
- Solubility : The methyl ester and Boc group improve solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for solution-phase synthesis .
Biological Activity
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate, with the CAS number 1351238-59-9, is a synthetic compound characterized by its unique thiophene structure and functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₁H₁₄N₂O₆S
- Molecular Weight : 302.3 g/mol
- Storage Conditions : Should be kept in a dark place, sealed, and stored at temperatures between 2°C to 8°C for optimal stability .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against a panel of pathogens and observed a dose-dependent response in inhibition. The results indicated that the compound could be further modified to enhance its efficacy against resistant strains.
-
Inflammation Model :
- In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The nitro group may play a crucial role in interacting with bacterial enzymes.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, the compound can modulate immune responses effectively.
Research Findings
Extensive research has been conducted on this compound, highlighting its potential applications:
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Inhibits cytokine production and shows promise in reducing inflammation in vivo.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the thiophene core. A typical approach involves:
Nitration : Introduce the nitro group at the 4-position of the thiophene ring using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
Boc Protection : Protect the amino group at the 5-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in anhydrous THF/DCM .
Esterification : Methyl ester formation via reaction with methyl chloroformate or methanol under acidic conditions .
- Key Considerations : Monitor regioselectivity during nitration using directing groups (e.g., electron-donating substituents) to ensure positional accuracy .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-analytical approach is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons), nitro group (deshielding effects on adjacent protons), and ester carbonyl (δ ~3.8 ppm for methyl ester) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1250 cm⁻¹ (Boc C-O) .
- Mass Spectrometry : High-resolution MS to confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental NMR data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Rotational Isomerism : The nitro group’s restricted rotation can split signals; use variable-temperature NMR to observe coalescence .
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃, as polar solvents may shift proton signals due to hydrogen bonding .
- Impurity Identification : Perform 2D NMR (COSY, HSQC) to isolate signals from byproducts (e.g., de-Boc products or nitration side products) .
- Case Study : In thiophene-3-carboxylate derivatives, unexpected downfield shifts in aromatic protons were traced to incomplete Boc protection, requiring repurification .
Q. What strategies optimize the regioselective nitration of the thiophene ring?
- Methodological Answer :
- Directing Groups : Use electron-donating groups (e.g., methyl esters) at the 2-position to direct nitration to the 4-position .
- Temperature Control : Maintain sub-10°C to prevent di-nitration; monitor via TLC or in-situ IR .
- Post-Reaction Analysis : HPLC or GC-MS to quantify nitro isomer ratios and adjust conditions iteratively .
Q. How does the nitro group influence the compound’s stability under storage or reaction conditions?
- Methodological Answer :
- Thermal Stability : DSC/TGA analysis reveals decomposition above 150°C, necessitating storage at –20°C in inert atmospheres .
- Photoreactivity : Nitro-thiophenes are prone to photodegradation; store in amber vials and avoid prolonged light exposure .
- Reactivity in Cross-Couplings : The nitro group enhances electrophilicity, enabling Suzuki-Miyaura couplings at the 5-position, but may require Pd(OAc)₂/XPhos catalysts for efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
